molecular formula C18H30N6O3 B12175621 tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate

tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B12175621
M. Wt: 378.5 g/mol
InChI Key: RWUQCBDXHWNETP-UHFFFAOYSA-N
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Description

The compound tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate is a piperidine-based derivative featuring a tert-butyl carbamate group at the 4-position of the piperidine ring. The nitrogen atom of the piperidine is further functionalized with a carbonyl group linked to a cyclohexyl moiety substituted with a 1H-tetrazol-1-yl group.

Properties

Molecular Formula

C18H30N6O3

Molecular Weight

378.5 g/mol

IUPAC Name

tert-butyl N-[1-[1-(tetrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C18H30N6O3/c1-17(2,3)27-16(26)20-14-7-11-23(12-8-14)15(25)18(9-5-4-6-10-18)24-13-19-21-22-24/h13-14H,4-12H2,1-3H3,(H,20,26)

InChI Key

RWUQCBDXHWNETP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the piperidine and cyclohexyl groups. One common synthetic route involves the use of tert-butyl carbamate as a starting material, which is then reacted with cyclohexyl isocyanate and 1H-tetrazole under controlled conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The tetrazole ring and piperidine moiety can undergo nucleophilic substitution reactions with suitable reagents, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives

Mechanism of Action

The mechanism of action of tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the compound acts as a ligand, coordinating with copper ions to facilitate the cycloaddition process. This results in the formation of triazole rings, which are important in various biological and chemical applications .

Comparison with Similar Compounds

Structural Analogues with Cyclohexyl Substituents

Several structurally related compounds share the piperidine-carbamate core but differ in substituents:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Yield (%) Reference
Target Compound 1H-tetrazol-1-yl cyclohexyl carbonyl Not explicitly provided (estimated C₂₁H₃₃N₅O₃) ~427.5 Bioisosteric tetrazole, enhanced polarity
tert-butyl (1-cyanocyclohex-1-yl-N-methyl)-carbamate Cyano group on cyclohexyl C₁₇H₂₇N₃O₂ 313.4 Electron-withdrawing cyano group 90
tert-butyl {[1-(cyclobutanecarbonyl)piperidin-4-yl]methyl}carbamate Cyclobutane carbonyl C₁₆H₂₈N₂O₃ 296.4 Aliphatic cyclobutane substituent
tert-butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate Cyclopentylmethyl C₁₇H₃₂N₂O₂ 296.4 Bulky aliphatic substituent

Key Observations :

  • Aliphatic substituents (e.g., cyclobutane in ) reduce molecular weight and polarity compared to the target’s aromatic tetrazole.

Piperidine-Carbamates with Aromatic/Heterocyclic Substituents

Compounds with aromatic or heterocyclic moieties attached to the piperidine-carbamate core:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Yield (%) Reference
tert-butyl (1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate Benzimidazole-fluorobenzyl C₂₅H₃₀FN₅O₂ 475.5 Aromatic bulk, potential CNS activity 72
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate Acryloyl group C₁₃H₂₂N₂O₃ 254.3 Reactive acryloyl for further conjugation
tert-butyl (1-{[4-fluoro-3-(trifluoromethyl)benzamido]methyl}cyclohexyl)carbamate Fluoro-trifluoromethyl benzamide C₂₁H₂₇F₄N₃O₃ 445.4 Electron-deficient aromatic substituent 41

Key Observations :

  • Electron-deficient substituents (e.g., trifluoromethyl in ) may enhance metabolic stability but reduce hydrogen-bonding capacity compared to tetrazole.

Yield Comparison :

  • tert-butyl (1-cyanocyclohex-1-yl-N-methyl)-carbamate was synthesized in 90% yield , while fluorinated analogues in had lower yields (17–41%), highlighting the impact of substituent complexity.

Physicochemical and Pharmacological Properties

  • Tetrazole vs. Cyano Groups: Tetrazoles (pKa ~4.9) mimic carboxylic acids, enhancing solubility and receptor binding compared to cyano groups (pKa ~-10) .
  • Molecular Weight : The target compound’s estimated molecular weight (~427.5 g/mol) exceeds simpler analogues (e.g., 254.3 g/mol for ), which may influence bioavailability.
  • Biological Activity : While direct data for the target compound is unavailable, tetrazole-containing compounds are often explored in antihypertensive or antiviral therapies. In contrast, benzimidazole derivatives in may target CNS receptors.

Biological Activity

tert-butyl (1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperidin-4-yl)carbamate, with the CAS number 1374516-92-3, is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This compound incorporates a tetrazole ring , a cyclohexyl group , and a piperidine moiety , which contribute to its diverse biological activities.

The molecular formula of this compound is C18H30N6O3C_{18}H_{30}N_{6}O_{3}, with a molecular weight of 378.5 g/mol. Its structure is characterized by the presence of a tert-butyl group, which enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Property Value
Molecular FormulaC18H30N6O3
Molecular Weight378.5 g/mol
IUPAC Nametert-butyl N-[1-[1-(tetrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl]carbamate
InChI KeyRWUQCBDXHWNETP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The compound's interaction with specific proteins involved in the inflammasome pathway could lead to reduced release of pro-inflammatory cytokines such as IL-1β, thereby mitigating inflammatory responses in various cellular contexts .

In Vitro Studies

In vitro pharmacological screening has demonstrated that this compound exhibits significant activity in blocking NLRP3-dependent pyroptosis in differentiated THP-1 cells. The following table summarizes key findings from these studies:

Concentration (µM) % Pyroptosis Decrease % IL-1β Release Inhibition
0.115%10%
130%25%
1050%40%

The results indicate a dose-dependent inhibition of both pyroptosis and IL-1β release, highlighting the compound's potential as an anti-inflammatory agent .

Case Studies

Several case studies have explored the therapeutic potential of tetrazole-containing compounds. One notable study investigated a series of tetrazole derivatives for their ability to inhibit inflammatory pathways and found that modifications to the piperidine structure significantly enhanced biological activity . These findings underscore the importance of structural optimization in developing effective therapeutics.

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